molecular formula C27H25ClN4O3 B2973852 N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251622-64-6

N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2973852
CAS No.: 1251622-64-6
M. Wt: 488.97
InChI Key: FQKWPINQDSVBJJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic imidazole derivative characterized by a complex substitution pattern. The core 1H-imidazole ring is functionalized with three distinct groups:

A benzyl group at the C1-position, further substituted with a 4-[2-(4-methoxyphenyl)acetamido]phenyl side chain. This introduces hydrogen-bonding capacity (via the acetamido group) and lipophilicity (via the methoxy group).

A carboxamide at the C4-position, enhancing solubility and enabling interactions with biological targets.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-18-3-8-22(14-24(18)28)31-27(34)25-16-32(17-29-25)15-20-4-9-21(10-5-20)30-26(33)13-19-6-11-23(35-2)12-7-19/h3-12,14,16-17H,13,15H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKWPINQDSVBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined through various chemical reactions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: It may be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties (Inferred)

While direct pharmacological data for the target compound is absent in the evidence, structural analogs provide insights:

  • Carboxamide in Target Compound : The carboxamide group likely improves aqueous solubility and target binding via hydrogen-bonding interactions, a feature absent in Compound 1.
  • Methoxy vs.

Research Findings and Limitations

Key Observations

  • Synthetic Complexity : The target compound’s synthesis is likely more intricate than Compound 1 due to its multi-functionalized side chains.
  • Functional Group Synergy : The combination of carboxamide, methoxy, and chloro-methylphenyl groups suggests a tailored design for specific biological targets (e.g., enzymes or receptors requiring dual hydrophobic and polar interactions).

Biological Activity

N-(3-chloro-4-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H22ClN3O3
  • Molecular Weight : 397.88 g/mol
  • IUPAC Name : this compound

The compound's mechanism of action is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The imidazole ring is known for its role in binding to biological macromolecules, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Cell LineIC50 (µM)
MCF-70.46
A5490.39

The compound's efficacy in inducing apoptosis in cancer cells was also noted, suggesting a potential role as an anticancer agent.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In a study assessing its effects on COX enzymes, it displayed inhibitory activity against COX-1 and COX-2 with IC50 values ranging from 19.45 to 28.39 µM, indicating its potential use in treating inflammatory diseases .

Study 1: Antitumor Activity

In a recent study, researchers synthesized derivatives of this compound and evaluated their antitumor activity. The results showed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications to the imidazole structure can enhance biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights of this compound's action against cancer cells. It was found that the compound induces cell cycle arrest and apoptosis through the activation of intrinsic apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment .

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